Cas no 161552-03-0 (Cyclo(-RGDfK))

Cyclo(-RGDfK) is a cyclic pentapeptide featuring the Arg-Gly-Asp (RGD) sequence, a well-known motif for its high affinity to integrin receptors, particularly αvβ3 and αvβ5. This cyclic structure enhances conformational stability and binding specificity compared to linear RGD peptides. Cyclo(-RGDfK) is widely utilized in biomedical research for targeting integrin-expressing cells, making it valuable in studies related to angiogenesis, tumor imaging, and drug delivery. Its modified phenylalanine (f) and lysine (K) residues further improve solubility and functionalization potential. The peptide’s robust binding properties and synthetic accessibility make it a preferred tool for investigating cell adhesion mechanisms and developing targeted therapeutics.
Cyclo(-RGDfK) structure
Cyclo(-RGDfK) structure
Product name:Cyclo(-RGDfK)
CAS No:161552-03-0
MF:C27H41N9O7
MW:603.67054
MDL:MFCD00937400
CID:822882

Cyclo(-RGDfK) Chemical and Physical Properties

Names and Identifiers

    • cyclo (Arg-Ala-Asp-d-Phe-Lys)
    • 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
    • c(RGDfK)
    • cyclo (Arg-Gly-Asp-d-Phe-Lys),c(RGDfK)
    • CYCLO (RGDFK)
    • Cyclo (-RGDfK)
    • Cyclo(-Arg-Gly-Asp-D-Phe-Lys)
    • Cyclic RGDfK peptide
    • cyclo (Arg-Gly-Asp-d-Phe-Lys)
    • Cyclo(RGDfK) peptide
    • Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-L-lysyl)
    • CYCLO(-RGDFK)
    • cyclo (Arg-Gly-Asp-Phe-Lys)
    • Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate salt
    • Cyclo(-RGDfK)
    • MDL: MFCD00937400
    • Inchi: 1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
    • InChI Key: NVHPXYIRNJFKTE-HAGHYFMRSA-N
    • SMILES: NCCCC[C@@H]1NC(=O)[C@@H](CC2C=CC=CC=2)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCC/N=C(\N)/N)NC1=O

Computed Properties

  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 13

Experimental Properties

  • Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 191 °C (decomposition)
  • Solubility: Slightly soluble (21 g/l) (25 º C),

Cyclo(-RGDfK) Security Information

Cyclo(-RGDfK) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-P0023-5mg
Cyclo(-RGDfK)
161552-03-0 ≥98.0%
5mg
¥1160 2024-05-25
Chemenu
CM203702-100mg
Cyclo(-RGDfK)
161552-03-0 98%
100mg
$547 2023-02-18
Biosynth
PCI-3661-PI-1 mg
Cyclo(Arg-Gly-Asp-D-Phe-Lys)
161552-03-0
1mg
$61.60 2023-01-03
ChemScence
CS-4203-50mg
Cyclo(-RGDfK)
161552-03-0 >98.0%
50mg
$660.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6812-10 mg
Cyclo (-RGDfK)
161552-03-0 99.54%
10mg
¥1677.00 2022-02-28
TargetMol Chemicals
T6812-5 mg
Cyclo(-RGDfK)
161552-03-0 99.12%
5mg
¥ 1,069 2023-07-11
TargetMol Chemicals
T6812-100 mg
Cyclo(-RGDfK)
161552-03-0 99.12%
100MG
¥ 6,717 2023-07-11
DC Chemicals
DC8055-250mg
cyclo(-RGDfK)
161552-03-0
250mg
$950.0 2023-09-15
MedChemExpress
HY-P0023-1mg
Cyclo(-RGDfK)
161552-03-0 ≥98.0%
1mg
¥529 2024-05-25
Ambeed
A249950-250mg
2-((2S,5R,8S,11S)-8-(4-Aminobutyl)-5-benzyl-11-(3-guanidinopropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl)acetic acid
161552-03-0 98%
250mg
$1378.0 2025-02-19

Additional information on Cyclo(-RGDfK)

Cyclo(-RGDfK) (CAS No. 161552-03-0): A Promising Peptide for Targeted Drug Delivery and Imaging

Cyclo(-RGDfK), with the Chemical Abstracts Service (CAS) number 161552-03-0, is a cyclic pentapeptide that has garnered significant attention in the fields of biomedicine and pharmaceutical research. This peptide is a derivative of the arginine-glycine-aspartic acid (RGD) sequence, which is known for its high affinity to integrin receptors, particularly αvβ3 and αvβ5. These integrins are overexpressed on the surface of many cancer cells and activated endothelial cells, making Cyclo(-RGDfK) an ideal candidate for targeted drug delivery and molecular imaging applications.

The structure of Cyclo(-RGDfK) consists of the amino acids arginine (R), glycine (G), aspartic acid (D), phenylalanine (F), and lysine (K) arranged in a cyclic configuration. This cyclic structure enhances the stability and bioavailability of the peptide, making it more resistant to proteolytic degradation compared to its linear counterparts. The RGD motif within Cyclo(-RGDfK) is crucial for its binding to integrin receptors, which are involved in various cellular processes such as cell adhesion, migration, and angiogenesis.

Recent studies have highlighted the potential of Cyclo(-RGDfK) in various biomedical applications. For instance, a study published in the journal Molecular Pharmaceutics demonstrated that Cyclo(-RGDfK)-conjugated nanoparticles could effectively target tumor cells and enhance the therapeutic efficacy of anticancer drugs. The researchers found that these nanoparticles accumulated preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect, leading to improved drug delivery and reduced systemic toxicity.

In another study published in Journal of Medicinal Chemistry, researchers explored the use of Cyclo(-RGDfK) as a targeting ligand for positron emission tomography (PET) imaging. By conjugating Cyclo(-RGDfK) with a radiolabeled tracer, they were able to visualize integrin expression in vivo, providing valuable insights into tumor biology and response to therapy. This approach has significant implications for personalized medicine, as it allows for non-invasive monitoring of disease progression and treatment efficacy.

The versatility of Cyclo(-RGDfK) extends beyond cancer therapy and imaging. It has also been investigated for its potential in regenerative medicine and tissue engineering. A study published in Biomaterials showed that Cyclo(-RGDfK)-functionalized scaffolds could promote cell adhesion and proliferation, enhancing tissue regeneration. This finding opens up new possibilities for developing biomaterials that can support tissue repair and regeneration.

The safety profile of Cyclo(-RGDfK) is another important aspect that has been extensively studied. Preclinical studies have demonstrated that this peptide is well-tolerated and does not exhibit significant toxicity at therapeutic concentrations. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, Cyclo(-RGDfK) (CAS No. 161552-03-0) represents a promising tool in the arsenal of targeted drug delivery and imaging agents. Its unique properties, including high affinity to integrin receptors, enhanced stability, and multifaceted applications, make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses, it is likely that Cyclo(-RGDfK) will play an increasingly important role in advancing biomedicine and pharmaceutical science.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:161552-03-0)Cyclo(-RGDfK)
A918886
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):258.0/446.0/608.0
atkchemica
(CAS:161552-03-0)Cyclo(-RGDfK)
CL4347
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry